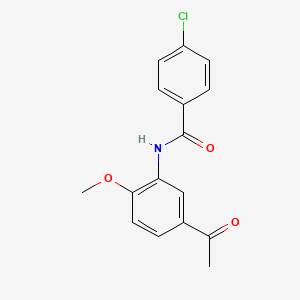![molecular formula C22H29N3O5S B14942141 N-[3-(1-adamantyloxy)propyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B14942141.png)
N-[3-(1-adamantyloxy)propyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-3-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-SULFONAMIDE is a synthetic compound known for its unique structure and potential applications in various fields of science. This compound features an adamantane moiety, which is a diamondoid hydrocarbon, linked to a quinazoline sulfonamide structure. The adamantane group is known for its rigidity and stability, which imparts these properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-3-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantane derivative. This involves the reaction of adamantane with a suitable halogenating agent to form an adamantyl halide. The adamantyl halide is then reacted with a propylamine derivative to form the adamantyl-propylamine intermediate.
The quinazoline sulfonamide moiety is synthesized separately. This involves the reaction of a suitable quinazoline derivative with a sulfonating agent to introduce the sulfonamide group. The final step involves coupling the adamantyl-propylamine intermediate with the quinazoline sulfonamide derivative under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-3-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanol derivatives.
Reduction: The quinazoline ring can be reduced under suitable conditions to form dihydroquinazoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Adamantanol derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted sulfonamide derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials due to its stability and unique structural properties.
作用机制
The mechanism of action of N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-3-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially modulating their activity. The quinazoline sulfonamide structure can interact with enzymes or receptors, altering their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
相似化合物的比较
Similar compounds to N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-3-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-SULFONAMIDE include other adamantane derivatives and quinazoline sulfonamides. the unique combination of these two moieties in a single molecule imparts distinct properties. For example:
Amantadine: An adamantane derivative used as an antiviral and antiparkinsonian agent.
Gefitinib: A quinazoline derivative used as a tyrosine kinase inhibitor in cancer therapy.
The uniqueness of N-[3-(ADAMANTAN-1-YLOXY)PROPYL]-3-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-SULFONAMIDE lies in its dual functionality, combining the stability and rigidity of adamantane with the biological activity of quinazoline sulfonamides.
属性
分子式 |
C22H29N3O5S |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
N-[3-(1-adamantyloxy)propyl]-3-methyl-2,4-dioxo-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C22H29N3O5S/c1-25-20(26)18-10-17(3-4-19(18)24-21(25)27)31(28,29)23-5-2-6-30-22-11-14-7-15(12-22)9-16(8-14)13-22/h3-4,10,14-16,23H,2,5-9,11-13H2,1H3,(H,24,27) |
InChI 键 |
OPQKQSPUCMUQEU-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCCOC34CC5CC(C3)CC(C5)C4)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-hydroxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942071.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B14942083.png)
![Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14942085.png)
![4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14942108.png)
![9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B14942110.png)
![Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate](/img/structure/B14942117.png)
![N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B14942118.png)
![4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14942125.png)
![3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14942126.png)
![(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14942128.png)
![5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14942149.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14942154.png)
![4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B14942155.png)
